![molecular formula C28H37N3O5S B8093374 N-[(1S)-1-[[(E,1S)-3-(benzenesulfonyl)-1-phenethyl-allyl]carbamoyl]-3-methyl-butyl]morpholine-4-carboxamide](/img/structure/B8093374.png)

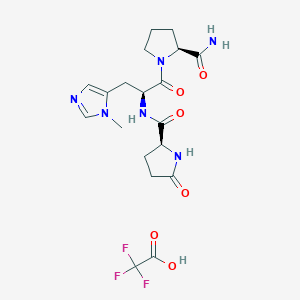

N-[(1S)-1-[[(E,1S)-3-(benzenesulfonyl)-1-phenethyl-allyl]carbamoyl]-3-methyl-butyl]morpholine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LHVS umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Oxiranrings und die anschließende Anbindung der Leucin- und Guanidinobutylamid-Einheiten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, kontrollierter Temperaturen und spezifischer Katalysatoren, um die gewünschte Stereochemie und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von LHVS folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Verfahren wie die kontinuierliche Fließsynthese und automatisierte Reaktoren werden häufig eingesetzt, um diese Ziele zu erreichen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

LHVS unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: LHVS kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von LHVS verändern und möglicherweise seine biologische Aktivität beeinflussen.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das LHVS-Molekül einführen, wodurch die Herstellung von Analoga mit unterschiedlichen Eigenschaften ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

LHVS hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: LHVS wird als Werkzeugverbindung verwendet, um die Hemmung von Cysteinproteasen und Cathepsinen zu untersuchen.

Biologie: Es wird in Zellstudien eingesetzt, um die Rolle von Cathepsinen in verschiedenen biologischen Prozessen zu untersuchen, darunter Apoptose und Autophagie.

Medizin: LHVS hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Krebs, Osteoporose und parasitären Infektionen durch Hemmung der Cathepsinaktivität.

Industrie: In der pharmazeutischen Industrie wird LHVS bei der Wirkstoffforschung und -entwicklung verwendet, um neue therapeutische Ziele zu identifizieren und zu validieren.

Wirkmechanismus

LHVS übt seine Wirkung aus, indem es irreversibel an die aktive Stelle von Cysteinproteasen und Cathepsinen bindet. Diese Bindung hemmt die enzymatische Aktivität dieser Proteasen und verhindert, dass sie ihre Substrate spalten. Zu den molekularen Zielstrukturen von LHVS gehören die Cathepsine B, L, S und K, die an verschiedenen zellulären Prozessen beteiligt sind, wie z. B. Proteinabbau, Zellsignalisierung und Immunantwort .

Wirkmechanismus

LHVS exerts its effects by irreversibly binding to the active site of cysteine proteases and cathepsins. This binding inhibits the enzymatic activity of these proteases, preventing them from cleaving their substrates. The molecular targets of LHVS include cathepsins B, L, S, and K, which are involved in various cellular processes such as protein degradation, cell signaling, and immune response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

E-64: Ein weiterer Cysteinprotease-Inhibitor, der jedoch selektiv für Cathepsin B und L ist.

CA-074: Ein selektiver Inhibitor von Cathepsin B.

Z-Phe-Ala-Diazomethylketon: Hemmt Cathepsin B und L, jedoch mit unterschiedlicher Spezifität im Vergleich zu LHVS.

Einzigartigkeit von LHVS

LHVS ist aufgrund seiner nicht-selektiven Hemmung mehrerer Cathepsine und seines irreversiblen Bindungsmechanismus einzigartig. Diese Breitbandaktivität macht es zu einem wertvollen Werkzeug bei der Untersuchung der Rollen verschiedener Cathepsine in verschiedenen biologischen Kontexten .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!

Eigenschaften

IUPAC Name |

N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-4-methyl-1-oxopentan-2-yl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O5S/c1-22(2)21-26(30-28(33)31-16-18-36-19-17-31)27(32)29-24(14-13-23-9-5-3-6-10-23)15-20-37(34,35)25-11-7-4-8-12-25/h3-12,15,20,22,24,26H,13-14,16-19,21H2,1-2H3,(H,29,32)(H,30,33)/b20-15+/t24-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMYYTORLYHUFW-MSKIIMLESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)/C=C/S(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1Z)-N-(3-chloroanilino)-2-oxo-2-[4-phenyl-5-(trifluoromethyl)thiophen-2-yl]ethanimidoyl cyanide](/img/structure/B8093316.png)

![N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B8093341.png)

![N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide](/img/structure/B8093364.png)